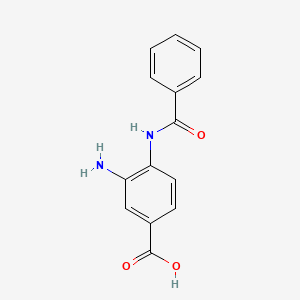![molecular formula C21H27ClN2O4 B6132216 {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)
{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the development of new drugs and medicines due to its unique properties and mechanism of action.
作用机制
The mechanism of action of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride involves the inhibition of certain enzymes and receptors in the body. This compound has been found to be a potent inhibitor of monoamine oxidase A and B, which are enzymes that are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride increases the levels of these neurotransmitters in the brain, which results in improved mood and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride are well documented in scientific research. This compound has been found to be effective in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to be effective in the treatment of depression and anxiety disorders. The compound has been found to improve mood and cognitive function by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
实验室实验的优点和局限性
One of the main advantages of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride is its unique mechanism of action. This compound has been found to be a potent inhibitor of monoamine oxidase A and B, which are enzymes that are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes it an ideal compound for the development of new drugs and medicines. One of the limitations of this compound is its potential toxicity. The compound has been found to be toxic at high doses, which limits its use in scientific research.
未来方向
There are several future directions for the use of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride in scientific research. One of the future directions is the development of new drugs and medicines for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is the development of new compounds that are more potent and less toxic than {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride. The use of this compound in combination with other drugs and medicines is also a future direction for scientific research.
合成方法
The synthesis of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride involves several steps. The first step involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentanol with p-toluenesulfonyl chloride in the presence of triethylamine. This reaction results in the formation of 1-(3,4-dimethoxyphenyl)cyclopentyl p-toluenesulfonate. The second step involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentyl p-toluenesulfonate with 4-nitrobenzylamine in the presence of cesium carbonate. This reaction results in the formation of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine. The final step involves the reaction of {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine with hydrochloric acid to obtain {[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride.
科学研究应用
{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride has several applications in scientific research. This compound is widely used in the development of new drugs and medicines due to its unique properties and mechanism of action. It has been found to be effective in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to be effective in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-1-(4-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c1-26-19-10-7-17(13-20(19)27-2)21(11-3-4-12-21)15-22-14-16-5-8-18(9-6-16)23(24)25;/h5-10,13,22H,3-4,11-12,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUURPJRFBEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNCC3=CC=C(C=C3)[N+](=O)[O-])OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B6132134.png)
![3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-[(5-methyl-2-furyl)methyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6132140.png)
![N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide](/img/structure/B6132143.png)
![1-(2-methoxy-6-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6132154.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6132175.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6132186.png)
![5-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6132189.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole](/img/structure/B6132192.png)
![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6132197.png)
![3-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B6132203.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)